3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide
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Overview
Description
3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide is a chemical compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a pentan-3-ylideneamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide typically involves the reaction of 4-chlorothiophenol with a suitable amine and a propanamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Ammonia, thiols, ethanol as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(3-ethoxypropyl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N’-(pentan-3-ylidene)propanehydrazide
Uniqueness
3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19ClN2OS |
---|---|
Molecular Weight |
298.8g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(pentan-3-ylideneamino)propanamide |
InChI |
InChI=1S/C14H19ClN2OS/c1-3-12(4-2)16-17-14(18)9-10-19-13-7-5-11(15)6-8-13/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) |
InChI Key |
AFULPGCAEGYQOW-UHFFFAOYSA-N |
SMILES |
CCC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)CC |
Canonical SMILES |
CCC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)CC |
Origin of Product |
United States |
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